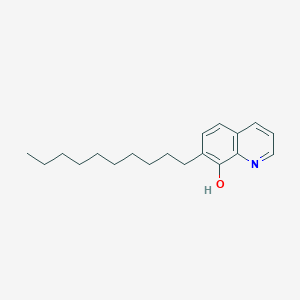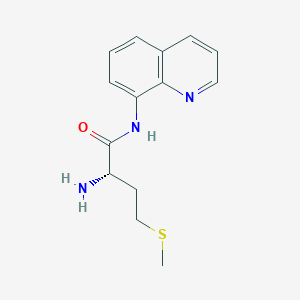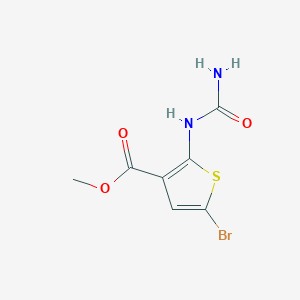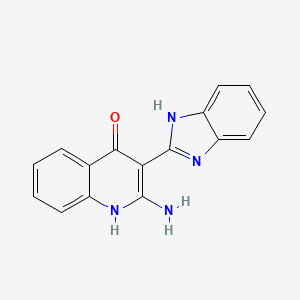![molecular formula C16H15N3O2 B11843685 N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide CAS No. 650626-17-8](/img/structure/B11843685.png)
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of the methoxy group and the imidazole ring in its structure makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a series of reactions to introduce the necessary functional groups. This often involves nitration, reduction, and acetylation reactions.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving the naphthalene derivative and an appropriate amine.
Acetylation: The final step involves the acetylation of the imidazole derivative to form N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of N-(4-(6-Hydroxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Reduction: Formation of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Methoxynaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in biological applications.
N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide: Contains a different substitution pattern, leading to different chemical and biological properties.
2-(4-Azepan-1-yl-2-hydroxy-6,7-dimethoxy-naphthalen-1-yl)-N-phenyl-acetamide: Contains additional functional groups, which may enhance its biological activity.
Uniqueness
N-(4-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both the methoxy group and the imidazole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
650626-17-8 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(20)18-16-17-9-15(19-16)14-5-3-4-11-8-12(21-2)6-7-13(11)14/h3-9H,1-2H3,(H2,17,18,19,20) |
InChI-Schlüssel |
BPYUPKVAMSVJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=CC3=C2C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)



![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)




![3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)


